(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate (R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1089729-73-6
VCID: VC15883604
InChI: InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1
SMILES:
Molecular Formula: C19H23ClN2O2S
Molecular Weight: 378.9 g/mol

(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate

CAS No.: 1089729-73-6

Cat. No.: VC15883604

Molecular Formula: C19H23ClN2O2S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate - 1089729-73-6

Specification

CAS No. 1089729-73-6
Molecular Formula C19H23ClN2O2S
Molecular Weight 378.9 g/mol
IUPAC Name tert-butyl (2R)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1
Standard InChI Key CHKDWBPXNXGYDV-MRXNPFEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=NC(=CS2)C3=CC=C(C=C3)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl

Introduction

Key Findings

(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-yl)piperidine-1-carboxylate (CAS 1089729-73-6) is a chiral piperidine-thiazole hybrid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a stereospecific R-configuration at the piperidine C2 position, a 4-(4-chlorophenyl)thiazole moiety, and a tert-butyl carbamate protecting group. While direct pharmacological data remain limited, structural analogs demonstrate antimicrobial, anticancer, and anti-inflammatory activities .

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₃ClN₂O₂S, with a molecular weight of 378.9 g/mol. Key structural components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • 4-(4-Chlorophenyl)thiazole: A bicyclic system comprising a thiazole (sulfur- and nitrogen-containing five-membered ring) substituted with a para-chlorinated benzene group.

  • Tert-butyl carbamate: A bulky ester group at the piperidine N1 position, enhancing steric hindrance and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1089729-73-6
Molecular FormulaC₁₉H₂₃ClN₂O₂S
Molecular Weight378.9 g/mol
Purity≥95%
Physical StateLight yellow oil
StereochemistryR-configuration at C2

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

  • Thiazole Formation: Condensation of 4-chlorophenyl-substituted precursors with thiourea or bromothiazole derivatives .

  • Piperidine Functionalization: Coupling of the thiazole intermediate with a piperidine scaffold, often using Buchwald-Hartwig amination or nucleophilic substitution .

  • Tert-Butyl Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Example Protocol (Adapted from ):

  • React 4-hydroxypiperidine with 2-bromo-4-(4-chlorophenyl)thiazole in N,N-dimethylformamide (DMF) at 70–80°C for 10 hours.

  • Protect the piperidine nitrogen with Boc₂O in toluene at 0–5°C.

  • Purify via acid-base extraction (pH 6–12) and dichloromethane isolation .

Challenges in Scalability

  • Stereochemical Control: Maintaining the R-configuration requires chiral catalysts or resolution techniques .

  • Byproduct Formation: Competing reactions at the thiazole sulfur or piperidine nitrogen necessitate stringent temperature control .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (CDCl₃): Key peaks include δ 7.46 (d, 1H, thiazole-H), 6.58 (d, 1H, thiazole-H), and 1.68 (m, 2H, piperidine-H) .

  • IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of tert-butyl) .

Table 2: Comparative NMR Data of Analogous Compounds

Compoundδ (ppm) Thiazole-Hδ (ppm) Piperidine-HSource
1-(Thiazol-2-yl)piperidine-4-ol7.46, 6.583.28 (m)
(R)-Tert-butyl derivative7.46, 6.583.87 (m)
ParameterRecommendation
Personal Protective Eq.Gloves, goggles, fume hood
DisposalIncineration per EPA guidelines

Research Gaps and Future Directions

  • Pharmacological Studies: In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus).

  • Prodrug Development: Leveraging the tert-butyl group for controlled release via esterase cleavage .

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